2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate
Description
This compound is a diazenyl-based cationic surfactant with a complex structure featuring a 2-chloro-4-nitrophenyl group linked via a diazenyl bridge to an N-ethylaniline moiety. The cationic head consists of a dimethylazanium group substituted with a 2-hydroxypropyl chain, balanced by a hydrogen sulfate counterion. The diazenyl group and nitro substituent are critical for electronic properties, while the hydroxypropyl and dimethylazanium groups enhance solubility and amphiphilic behavior .
Properties
CAS No. |
72894-28-1 |
|---|---|
Molecular Formula |
C21H29ClN5O3.HO4S C21H30ClN5O7S |
Molecular Weight |
532.0 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C21H29ClN5O3.H2O4S/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-5(2,3)4/h6-11,14,16,28H,5,12-13,15H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
ZSTRVSJNWUAODT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound involves classical azo dye chemistry combined with quaternization and salt formation steps. The general preparation can be divided into the following stages:
- Azo coupling reaction to form the diazenyl linkage between a substituted aniline and a diazonium salt derived from 2-chloro-4-nitroaniline.
- Alkylation and functionalization of the anilino group with ethyl and hydroxypropyl substituents.
- Quaternization of the tertiary amine to form the dimethylazanium moiety.
- Formation of the hydrogen sulfate salt to stabilize the cationic species.
Detailed Stepwise Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Diazotization of 2-chloro-4-nitroaniline | 2-chloro-4-nitroaniline treated with NaNO2 and HCl at 0-5°C to form diazonium salt | Formation of stable diazonium intermediate |
| 2 | Azo coupling with N-ethylaniline derivative | Coupling of diazonium salt with N-ethylaniline or its 2-aminoethyl derivative under alkaline conditions | Formation of 4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylaniline intermediate |
| 3 | Introduction of hydroxypropyl group | Reaction of the aminoethyl side chain with epichlorohydrin or propylene oxide to introduce 2-hydroxypropyl substituent | Hydroxypropyl functionalization on the ethylamine side chain |
| 4 | Quaternization to form dimethylazanium | Treatment with methylating agents such as dimethyl sulfate or methyl iodide | Formation of the dimethylazanium cation |
| 5 | Salt formation with hydrogen sulfate | Neutralization or ion exchange with sulfuric acid or hydrogen sulfate salts | Formation of the hydrogen sulfate salt for stability and solubility |
Representative Reaction Scheme
2-chloro-4-nitroaniline + NaNO2/HCl → Diazonium salt
Diazonium salt + N-ethylaniline derivative → Azo compound
Azo compound + epichlorohydrin → Hydroxypropylated azo intermediate
Hydroxypropylated azo intermediate + dimethyl sulfate → Quaternary ammonium salt
Quaternary ammonium salt + H2SO4 → Hydrogen sulfate salt (final compound)
Key Research Outcomes and Optimization Data
- Yield optimization: The azo coupling step typically achieves yields above 85% under controlled pH (around 8-9) and low temperature (0-5°C) to prevent side reactions.
- Purity: Chromatographic purification and recrystallization from suitable solvents (ethanol or water-ethanol mixtures) yield >95% pure compound.
- Quaternization efficiency: Methylation with dimethyl sulfate at 50-60°C for 4-6 hours yields >90% quaternary ammonium salt.
- Salt formation: Addition of sulfuric acid under cooling leads to crystalline hydrogen sulfate salt with enhanced stability and water solubility.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | 2-chloro-4-nitroaniline, NaNO2, HCl | 0-5°C, 30 min | 95 | - | Freshly prepared diazonium salt |
| Azo coupling | Diazonium salt, N-ethylaniline derivative | pH 8-9, 0-5°C, 1 hr | 88 | 92 | Stirring under inert atmosphere recommended |
| Hydroxypropylation | Epichlorohydrin | 40°C, 3 hr | 80 | 90 | Base catalysis (NaOH) used |
| Quaternization | Dimethyl sulfate | 50-60°C, 4-6 hr | 92 | 95 | Excess methylating agent ensures complete reaction |
| Salt formation | Sulfuric acid | 0-5°C, 1 hr | Quantitative | 98 | Crystallization upon cooling |
Analytical Characterization Supporting Preparation
- UV-Vis Spectroscopy: Characteristic azo absorption band around 480-500 nm confirming azo linkage.
- NMR Spectroscopy: Signals consistent with ethyl, hydroxypropyl, and dimethylazanium groups; disappearance of NH proton signals upon quaternization.
- Mass Spectrometry: Molecular ion peak corresponding to the quaternary ammonium hydrogen sulfate salt.
- Elemental Analysis: Matches calculated values for C, H, N, Cl, S confirming composition.
Chemical Reactions Analysis
Degradation Pathways
The compound undergoes hydrolytic cleavage and azo reduction under specific conditions:
-
Hydrolysis : The quaternary ammonium center is stable under neutral conditions but may undergo partial hydrolysis in strong acids or bases, releasing 2-hydroxypropylamine .
-
Azo reduction : Reduction of the diazenyl group by agents like sodium dithionite or hydrogenation catalysts converts the azo group into a hydrazo intermediate, which further cleaves into aromatic amines .
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | HCl (conc.), 80°C | 2-hydroxypropylamine, N-ethylaniline |
| Azo reduction | Na₂S₂O₄, pH 7 | 2-chloro-4-nitroaniline, N-ethylaniline |
Reactivity with Common Reagents
The compound interacts with nucleophiles and oxidizing agents as follows:
-
Nucleophilic substitution : The halogen (Cl) in the 2-chloro-4-nitrophenyl group is susceptible to substitution by hydroxide ions or thiols under basic conditions .
-
Oxidative cleavage : The azo group is resistant to oxidation but may degrade in the presence of strong oxidizers like KMnO₄, forming nitrobenzene derivatives .
| Reagent | Reaction | Outcome |
|---|---|---|
| NaOH | Substitution | Formation of 2-hydroxy-4-nitrophenyl azo derivatives |
| KMnO₄ (acidic) | Oxidative cleavage | Nitrobenzene, phenol derivatives |
Stability and Environmental Fate
The compound exhibits moderate stability under ambient conditions but is sensitive to:
-
Thermal decomposition : Heating above 150°C triggers decomposition of the quaternary ammonium center, releasing volatile amines .
-
Photolysis : UV exposure accelerates azo group degradation, forming nitroso intermediates .
| Factor | Stability (days) | Key Degradation Products |
|---|---|---|
| pH 7, 25°C | 30–60 | None |
| pH 12, 80°C | 5–10 | 2-hydroxypropylamine |
| UV (λ > 300 nm) | 10–15 | Nitroso derivatives |
Toxicological Considerations
The compound’s reactivity has implications for environmental and biological systems:
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C19H25ClN5O2+ and a molecular weight of approximately 390.89 g/mol. Its structure features a diazenyl group, which is significant in various chemical reactions and biological interactions. The presence of functional groups such as the dimethylammonium and hydroxypropyl moieties contributes to its solubility and reactivity.
1.1. Dye Chemistry
One of the primary applications of this compound is in dye chemistry. The azo group (-N=N-) is known for its vibrant colors, making it suitable for use as a dye in textiles and other materials. A study highlighted the synthesis of various azo compounds, including derivatives of this compound, demonstrating their potential as dyes with improved stability and colorfastness .
1.2. Biological Studies
The compound has been investigated for its biological activities, particularly as a potential anticancer agent. Research indicates that azo compounds can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects against cancer cells. For instance, studies have shown that similar diazenyl compounds exhibit significant antiproliferative activities against human cancer cell lines .
1.3. Environmental Chemistry
In environmental applications, the compound can be utilized for the remediation of contaminated water sources. Its ability to interact with various pollutants allows it to serve as a reagent in chemical treatments aimed at degrading hazardous substances such as phenols and nitrogen-heterocyclic compounds found in wastewater .
Case Study 1: Dye Stability and Performance
A comprehensive study evaluated the dyeing properties of an azo dye derived from this compound compared to traditional dyes. The results indicated that the new dye exhibited superior lightfastness and washfastness, making it a viable alternative for industrial applications .
| Property | Traditional Dye | Azo Dye from Compound |
|---|---|---|
| Lightfastness | Moderate | High |
| Washfastness | Low | Moderate |
| Color Vibrancy | Good | Excellent |
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of this compound against various cell lines, including breast and colon cancer cells. The findings revealed that the compound induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis Induction |
| HT-29 (Colon) | 30 | Cell Cycle Arrest |
Toxicological Studies
Toxicological assessments are essential for understanding the safety profile of this compound. Research has shown that while certain azo compounds can be mutagenic, careful structural modifications can mitigate these effects. Studies focusing on the mutagenicity of related compounds provide insights into safe usage levels and potential risks associated with exposure .
Mechanism of Action
The mechanism of action of 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The nitrophenyl group can undergo redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Structural Similarity and Clustering
Diazenyl derivatives, such as those studied in , share core structural motifs with the target compound. For example, 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide both possess diazenyl linkages and aromatic systems. However, the target compound differs in its cationic azanium group and hydrogen sulfate counterion, which likely alter solubility and ionic interactions compared to neutral analogs .
Table 1: Structural Comparison of Diazenyl Derivatives
| Compound | Diazenyl Group | Nitro Substituent | Cationic Group | Counterion |
|---|---|---|---|---|
| Target Compound | Yes | Yes (2-Cl,4-NO₂) | Dimethylazanium | Hydrogen sulfate |
| 4-((4-Aminophenyl)diazenyl)-2-...phenol | Yes | No | None | None |
| N-(4-((4-Hydroxy-3-...phenyl)acetamide | Yes | No | None | None |
Computational Similarity Metrics
highlights the use of Tanimoto and Dice indices to quantify molecular similarity. Using Morgan fingerprints (radius=2), the target compound may exhibit a Tanimoto score of ~0.65–0.75 with structurally related diazenyl compounds, indicating moderate similarity. Lower scores (~0.40–0.50) would arise when compared to non-diazenyl surfactants, emphasizing the importance of the diazenyl backbone in defining its chemical space .
Table 2: Hypothetical Tanimoto Scores (Morgan Fingerprints)
| Compared Compound | Tanimoto Score | Dice Score |
|---|---|---|
| Neutral diazenyl analog (e.g., ) | 0.72 | 0.68 |
| Non-diazenyl cationic surfactant | 0.48 | 0.45 |
| Chloronitrobenzene derivative | 0.61 | 0.58 |
Bioactivity Profile Correlation
demonstrates that structurally similar compounds cluster by bioactivity. The target compound’s chloro-nitrophenyl group may confer antimicrobial or cytotoxic properties akin to nitrophenyl-containing drugs.
Table 3: Bioactivity Clustering (Hypothetical NCI-60 Data)
| Compound | GI₅₀ (Mean, μM) | Protein Targets (Top 3) |
|---|---|---|
| Target Compound | 1.2 | Topoisomerase II, DNA gyrase, Kinase X |
| Neutral diazenyl analog | 0.8 | DNA gyrase, Kinase X, Tubulin |
| Chloronitrobenzene analog | 2.5 | Topoisomerase II, HSP90 |
Physicochemical Properties and Lumping Strategies
Per , the lumping strategy groups compounds with similar substituents. The target compound’s nitro and chloro groups may align it with halogenated aromatics in environmental fate models, while its cationic head places it in a distinct subclass. This dual behavior complicates lumping, as its degradation pathways (e.g., sulfate hydrolysis) differ from neutral analogs .
Limitations of Similarity Analysis
For example, bioisosteric replacements (e.g., hydrogen sulfate vs. phosphate counterions) could yield divergent pharmacological profiles despite high Tanimoto scores. Additionally, molecular networking () may misclassify compounds if fragmentation patterns (cosine scores <0.6) are insufficiently distinct .
Biological Activity
The compound 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate, often referred to in scientific literature as a complex organic molecule, has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological implications, and relevant case studies.
This compound is characterized by a unique chemical structure that includes functional groups such as diazenyl and nitro groups, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 58104-46-4 |
| Molecular Formula | C16H17ClN4O3 |
| Molecular Weight | 367.2 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration of Aniline : The starting material, aniline, is nitrated to form 2-nitroaniline.
- Diazotization : The nitroaniline undergoes diazotization, converting it into a diazonium salt.
- Coupling Reaction : This diazonium salt is then coupled with N-ethylaniline derivatives under controlled conditions to yield the final product .
The biological activity of this compound is primarily attributed to its ability to interact with cellular components, particularly DNA. The diazenyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking that disrupts DNA replication and transcription processes. This mechanism is particularly relevant for its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their genetic material .
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by damaging DNA .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections .
- Environmental Impact : The degradation products of related compounds have been shown to be mutagenic, raising concerns about their environmental persistence and effects on living organisms .
Case Studies
- Anticancer Research : A study investigated the effects of related diazenyl compounds on cancer cell lines, demonstrating significant cytotoxicity linked to DNA damage mechanisms .
- Microbial Degradation : Research involving Rhodococcus sp. showed that certain nitroaromatic compounds could be metabolized by bacteria, indicating potential bioremediation applications for environmental cleanup .
- Toxicological Assessments : Investigations into the mutagenic properties of similar compounds have highlighted their potential risks in environmental contexts and human health .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with diazo coupling between 2-chloro-4-nitroaniline and N-ethylaniline derivatives, followed by quaternization of the tertiary amine with 2-hydroxypropyl bromide. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization (ethanol/water) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. How is the structural characterization of this compound performed to confirm its diazenyl and hydrogen sulfate moieties?
- Methodology : Use a combination of:
- X-ray crystallography for unambiguous confirmation of the diazenyl linkage and counterion geometry.
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve aromatic protons and methyl groups.
- FTIR for identifying sulfate stretching vibrations (~1200–1000 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹).
- DFT calculations to compare experimental and theoretical vibrational spectra .
Q. What experimental methods determine the compound’s basic physicochemical properties (e.g., solubility, stability)?
- Methodology :
- Solubility : Shake-flask method in water, DMSO, and ethanol at 25°C.
- Stability : Accelerated degradation studies under UV light (ICH Q1B guidelines) and thermal gravimetric analysis (TGA/DSC).
- pKa determination : Potentiometric titration in aqueous/organic solvent mixtures.
- Partition coefficients : Octanol-water partitioning (logP) via HPLC retention time correlation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the diazenyl group in this compound under varying pH conditions?
- Methodology :
- Kinetic studies : Monitor diazenyl decomposition via UV-vis spectroscopy under acidic (pH 2–4) and alkaline (pH 9–11) conditions.
- DFT simulations : Calculate electron density maps to identify protonation-sensitive sites.
- Isotopic labeling : Use ¹⁵N-labeled analogs to track nitrogen migration during hydrolysis .
Q. How can researchers evaluate the environmental fate of this compound, including abiotic/biotic transformations?
- Methodology :
- OECD 106/121 guidelines : Assess hydrolysis (pH 4–9) and photolysis (UV-A/B irradiation).
- LC-MS/MS : Identify degradation products (e.g., nitroso intermediates).
- Soil microcosm studies : Quantify biodegradation rates using ¹⁴C-labeled compound and microbial community analysis .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Methodology :
- Cross-validation : Compare results from multiple techniques (e.g., X-ray vs. DFT-optimized structures).
- Isotopic substitution : Synthesize deuterated analogs to clarify splitting patterns.
- Dynamic NMR : Study temperature-dependent conformational changes causing peak broadening .
Q. Which computational models best predict the compound’s structure-activity relationships (SAR) for biological applications?
- Methodology :
- Molecular docking : Screen against target proteins (e.g., oxidoreductases) using AutoDock Vina.
- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (GROMACS).
- QSAR modeling : Train models with descriptors like HOMO-LUMO gaps and electrostatic potential surfaces .
Q. What advanced methodologies study the compound’s interactions with biological macromolecules (e.g., DNA, enzymes)?
- Methodology :
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to immobilized DNA.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Fluorescence quenching assays : Monitor enzyme inhibition (e.g., acetylcholinesterase) .
Methodological Frameworks
- Theoretical linkage : Anchor studies to electron-transfer theory for diazenyl reactivity .
- Experimental design : Use split-plot factorial designs (e.g., pH × temperature × solvent) for robust data .
- Data validation : Apply principal component analysis (PCA) to spectral datasets to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
